Indol-3-yl sodium phosphate

Enzyme immunoassay Dual-label detection Substrate specificity

Why choose Indol-3-yl sodium phosphate (3-IP) over BCIP or pNPP? 3-IP is the only common substrate for both alkaline phosphatase (AP) and horseradish peroxidase (HRP), enabling unified electrochemical and colorimetric detection platforms. Unlike BCIP, no tetrazolium co-substrate needed. Unlike pNPP, produces insoluble indigo blue detectable at 660 nm, ideal for histochemical localization and quantitative ELISA. Standardize your multi-platform laboratory on a single validated AP/HRP substrate. Order high-purity ≥98% disodium salt for consistent lot-to-lot performance.

Molecular Formula C8H8NNaO4P
Molecular Weight 236.12 g/mol
CAS No. 3318-43-2
Cat. No. B043833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndol-3-yl sodium phosphate
CAS3318-43-2
Synonyms3-Indolyl Phosphate Disodium Salt;  3-Indoxyl Phosphate Disodium Salt; 
Molecular FormulaC8H8NNaO4P
Molecular Weight236.12 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)OP(=O)(O)O.[Na]
InChIInChI=1S/C8H8NO4P.Na/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;/h1-5,9H,(H2,10,11,12);
InChIKeyYQSBOERSRZHKIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 72° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





Indol-3-yl Sodium Phosphate (CAS 3318-43-2): A Dual-Enzyme Chromogenic and Electrochemical Substrate for Alkaline Phosphatase Detection


Indol-3-yl sodium phosphate (disodium 3-indoxyl phosphate; 3-IP) is an indoxyl-based chromogenic and electrochemical substrate primarily used for the detection of alkaline phosphatase (AP) activity in histochemical, immunoassay, and molecular biology applications . Upon enzymatic hydrolysis by AP, 3-indoxyl is liberated and spontaneously oxidized in air to form water-insoluble indigo blue, quantifiable by colorimetric detection at 660 nm [1]. Uniquely among AP substrates, 3-IP is also a functional substrate for horseradish peroxidase (HRP), making it the first common electrochemical and chromogenic substrate for the two most important label enzymes in immunoassays [2]. The disodium salt form (CAS 3318-43-2) is a white to off-white crystalline powder with a molecular weight of 257.09 g/mol, soluble in water at approximately 5 mg/mL .

Why Indol-3-yl Sodium Phosphate Cannot Be Replaced by Generic Alkaline Phosphatase Substrates


Scientific and industrial users cannot simply interchange indol-3-yl sodium phosphate with other alkaline phosphatase substrates such as BCIP (5-bromo-4-chloro-3-indolyl phosphate), p-nitrophenyl phosphate (pNPP), or naphthol phosphate derivatives without compromising assay versatility and detection capabilities. Unlike BCIP, which is restricted to AP-only detection and requires a tetrazolium salt co-substrate for colorimetric readout, 3-IP functions as a common substrate for both AP and HRP, enabling unified detection platforms [1]. Unlike pNPP, which generates a soluble yellow product (p-nitrophenol) measurable only at 405 nm, 3-IP produces an insoluble indigo dye detectable at 660 nm and can be chemically reduced to soluble leucoindigo for quantitative ELISA formats [2]. These functional differences mean that substitution with a generic AP substrate may eliminate electrochemical detection capability, HRP compatibility, or the ability to generate a precipitating signal for histochemical localization [3].

Quantitative Differentiation Evidence: Indol-3-yl Sodium Phosphate vs. Closest Comparators


Dual-Enzyme Substrate Capability: 3-IP vs. BCIP and pNPP

Indol-3-yl sodium phosphate (3-IP) is the first common chromogenic and electrochemical substrate for both alkaline phosphatase (AP) and horseradish peroxidase (HRP), the two most widely used label enzymes in immunoassays [1]. In contrast, BCIP (5-bromo-4-chloro-3-indolyl phosphate) is exclusively hydrolyzed by AP and has no demonstrated activity with HRP [2]. p-Nitrophenyl phosphate (pNPP) is also restricted to AP. This dual-enzyme capability allows 3-IP to unify detection platforms and simplify inventory for laboratories using both AP and HRP conjugates [3].

Enzyme immunoassay Dual-label detection Substrate specificity

Picomolar Detection Sensitivity for HRP: 3-IP vs. Traditional HRP Substrates

When 3-IP is used as a substrate for HRP in the presence of H₂O₂, indigo blue is generated and subsequently converted to indigo carmine (IC) for voltammetric detection. The detection limits achieved were 6.86 × 10⁻¹² M via cyclic voltammetry and 5.68 × 10⁻¹² M via amperometric detection in a flow system [1]. This is the first demonstration of a common substrate achieving picomolar detection limits for both AP and HRP using the same detection methodology, whereas traditional HRP substrates (e.g., TMB, OPD) require separate detection systems and do not generate an electroactive product directly detectable via voltammetry [2].

Electrochemical detection Immunoassay sensitivity HRP substrate

Multiple Quantifiable Detection Modalities: Colorimetric (660 nm) and Electrochemical vs. BCIP/NBT Single-Mode Limitation

3-IP offers three distinct detection modes from a single enzymatic product: (1) direct colorimetric detection of water-insoluble indigo blue at 660 nm ; (2) electrochemical detection after conversion to indigo carmine via fuming sulfuric acid, with a reversible voltammetric peak at -0.15 V [1]; and (3) spectrophotometric detection at 415 nm after reduction to water-soluble leucoindigo using dithionite in alkaline medium [2]. In contrast, BCIP requires co-incubation with NBT to generate a precipitating formazan product (615 nm), and is not amenable to electrochemical or leucoindigo conversion workflows .

Chromogenic substrate Electrochemical detection Leucoindigo conversion

Precipitating Signal for Histochemical Localization: 3-IP vs. pNPP Soluble Product Limitation

3-IP produces water-insoluble indigo blue upon AP cleavage, enabling precise spatial localization of enzyme activity in tissue sections, a property shared with BCIP but absent in pNPP . However, unlike BCIP, 3-IP does not require a tetrazolium salt co-substrate to generate a visible precipitate. The indigo blue precipitate can be further processed: it is quantifiable at 660 nm, or solubilized to leucoindigo (absorbance at 415 nm) for quantitative solution-phase assays [1]. This dual soluble/insoluble readout capability is not available with either BCIP (always insoluble) or pNPP (always soluble) [2].

Histochemistry In situ hybridization Insoluble chromogen

Commercial Purity and Stability Specifications for Procurement Decision-Making

Indol-3-yl sodium phosphate is commercially available at assay purities of ≥94% (HPLC) to ≥98% (TLC/assay) from multiple suppliers, with the highest purity grade (≥98%) verified by HPLC . The compound requires storage at −20°C under inert atmosphere to prevent discoloration upon air exposure . Long-term stability has been validated at ≥4 years when stored at −20°C . In contrast, BCIP disodium salt (CAS 102185-33-1) is typically supplied at 98% purity but requires storage at 4°C, indicating different stability profiles that may affect long-term procurement planning .

Reagent purity Storage stability Quality control

Patent-Backed Formulation Stability: Ready-to-Use Indoxyl Phosphate-Tetrazolium Mixtures

A stable, ready-for-use chromogenic substrate mixture of indoxyl phosphate and tetrazolium salt has been patented (US4946776A), demonstrating that 3-IP can be pre-formulated with tetrazolium salts in a single solution without premature reduction or precipitation [1]. This pre-formulated stability is not inherent to BCIP, which typically requires separate preparation of BCIP and NBT solutions immediately before use due to instability of the mixture . The patent describes dissolving indoxyl phosphate in DMF and combining with tetrazolium salt to produce a long-term stable diagnostic reagent, reducing user preparation steps and variability [2].

Stable substrate formulation Diagnostic kit manufacturing Tetrazolium salt

Optimal Application Scenarios for Indol-3-yl Sodium Phosphate Procurement


Unified AP/HRP Electrochemical Immunoassay Platforms

Laboratories developing electrochemical immunosensors or ELISA platforms that utilize both alkaline phosphatase and horseradish peroxidase labels benefit from 3-IP as the only common substrate for both enzymes. Detection limits of 5.68 × 10⁻¹² M for HRP via amperometric flow detection [1] and picomolar-level detection for AP [2] enable ultra-sensitive biomarker quantification using a single reagent and detection system.

Quantitative Histochemical and In Situ Hybridization Staining

3-IP is the substrate of choice for applications requiring spatial localization of AP activity with the option for post-staining quantification. The insoluble indigo blue precipitate generated at the site of enzyme activity can be imaged for histochemical analysis, then solubilized to leucoindigo via dithionite reduction in alkaline medium for quantitative spectrophotometric readout at 415 nm [3], a workflow not achievable with BCIP/NBT or pNPP alone.

Diagnostic Kit Manufacturing Requiring Stable Pre-Formulated Substrates

Diagnostic kit manufacturers seeking to reduce user preparation steps and improve lot-to-lot consistency can leverage the patent-validated stable pre-formulation of indoxyl phosphate with tetrazolium salts in DMF [4]. This ready-to-use substrate mixture simplifies kit design, extends shelf-life, and minimizes variability compared to BCIP/NBT systems that require fresh two-component preparation.

Multi-Modal Detection Systems in Core Laboratories

Core facilities and industrial QC laboratories that operate multiple detection platforms (colorimetric plate readers, electrochemical workstations, and histology stains) can standardize on 3-IP as a single validated AP/HRP substrate across all platforms. The compound supports colorimetric detection at 660 nm, electrochemical detection at −0.15 V (vs. Ag pseudo-reference), and leucoindigo detection at 415 nm [5], reducing reagent validation burden and procurement complexity.

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